molecular formula C25H34ClFN2O B1193840 TG-2112x

TG-2112x

Cat. No.: B1193840
M. Wt: 433.0084
InChI Key: QZJYRLSNZLPJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TG-2112x is a novel hybrid compound synthesized by combining two pharmacophore moieties: aminoadamantane derivatives (known for NMDA receptor modulation) and tetrahydrocarbazole derivatives (associated with microtubule stabilization and cholinesterase inhibition) . Designed to target neurodegenerative pathologies like Alzheimer’s disease, stroke, and epilepsy, this compound inhibits mitochondrial calcium uptake at low cytosolic calcium concentrations (100 nM–5 μM) while sparing higher calcium influx (≥10 μM), thereby preventing excitotoxic calcium overload without disrupting physiological calcium signaling .

Key mechanisms include:

  • Mitochondrial calcium sequestration: Blocks low-concentration calcium uptake via MCU-independent pathways, reducing mitochondrial depolarization and cell death .
  • Neuroprotection: Reduces glutamate-induced neuronal mortality from 60.9% to 25% at 0.5 μM and protects against ionomycin-induced toxicity in a dose-dependent manner .

Properties

Molecular Formula

C25H34ClFN2O

Molecular Weight

433.0084

IUPAC Name

1-((Adamantan-1-yl)amino)-3-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol hydrochloride

InChI

InChI=1S/C25H33FN2O.ClH/c26-19-5-6-24-22(10-19)21-3-1-2-4-23(21)28(24)15-20(29)14-27-25-11-16-7-17(12-25)9-18(8-16)13-25;/h5-6,10,16-18,20,27,29H,1-4,7-9,11-15H2;1H

InChI Key

QZJYRLSNZLPJCN-UHFFFAOYSA-N

SMILES

OC(CN1C2=C(C3=C1C=CC(F)=C3)CCCC2)CNC45CC6CC(C5)CC(C6)C4.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TG-2112x;  TG 2112x;  TG2112x

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

TG-2112x vs. RU360 (MCU Inhibitor)

Parameter This compound RU360
Target MCU-independent low-calcium uptake pathways Direct MCU inhibition
Calcium Uptake Inhibition Partial (blocks 100 nM–5 μM Ca²⁺; spares ≥10 μM) Complete inhibition at all concentrations
Mitochondrial Respiration No effect on OCR/ECAR; enhances FCCP-stimulated respiration May impair respiration due to MCU dependency
Neuroprotection 60.9% → 25% cell death reduction (glutamate) Partial reduction but incomplete protection
Physiological Impact Preserves calcium signaling for synaptic function Disrupts calcium-dependent processes (e.g., ATP synthesis)

This compound vs. Memantine (Approved Dementia Drug)

Parameter This compound Memantine
Primary Mechanism Mitochondrial calcium sequestration + microtubule stabilization NMDA receptor antagonism + MPT inhibition
Calcium Handling Prevents mitochondrial overload without affecting cytosolic Ca²⁺ Reduces cytosolic Ca²⁺ via NMDA blockade
Multifunctionality Combines cholinesterase inhibition, microtubule stabilization, and MCU modulation Limited to NMDA receptor modulation
Efficacy in Models Protects against Aβ toxicity and age-related cognitive decline Modest efficacy in late-stage Alzheimer’s

This compound vs. TG-2113x (Derivative)

Parameter This compound TG-2113x
Additional Targets Microtubule stabilization, cholinesterase inhibition Enhanced NMDA receptor affinity + cognitive stimulation
In Vivo Performance Prevents excitotoxicity and calcium overload Reverses fear-conditioning deficits in dementia models
Clinical Potential Focus on acute neuroprotection (e.g., stroke) Broader application in chronic neurodegeneration (e.g., Alzheimer’s)

Research Findings and Data Tables

Table 1: Efficacy of this compound in Glutamate-Induced Toxicity

Condition Cell Viability (Control) Cell Viability (0.5 μM this compound) p-value
100 μM glutamate exposure 39.1% 75.0% <0.001
3 μM ionomycin exposure 50.0% 80.0% (at 3 μM this compound) <0.0001

Data derived from cortical neuron cultures .

Table 2: Mitochondrial Calcium Uptake Inhibition

Compound Calcium Uptake (5 μM glutamate) Inhibition vs. Control
Control 237 ± 29 arb. units
This compound (0.5 μM) 86 ± 14 arb. units 63.7% reduction
RU360 (10 μM) 68 ± 16 arb. units 71.3% reduction

Critical Advantages of this compound

  • Selectivity : Inhibits pathological calcium overload (5–7 μM) while sparing physiological levels (≤1 μM) .
  • Multimodal action : Combines mitochondrial protection with microtubule stabilization and cholinesterase inhibition, addressing multiple pathways in neurodegeneration .
  • Safety profile: No significant mitochondrial dysfunction or ∆ψm disruption at therapeutic doses .

In contrast, RU360 and Memantine lack this balance, often compromising essential calcium signaling or offering narrow mechanisms. TG-2113x extends this compound’s benefits with cognitive enhancement, positioning the TG-21xx series as versatile candidates for neurodegenerative therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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